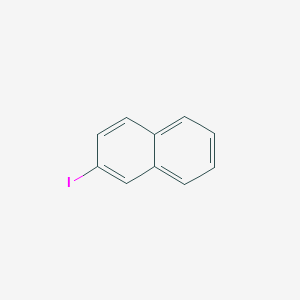

2-Yodonaftileno

Descripción general

Descripción

2-Iodonaphthalene (2-IN) is a chemical compound that is commonly used in scientific research. It is an aromatic compound with a strong odor and is soluble in both water and organic solvents. 2-IN has a wide range of applications in science due to its unique properties. It is used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Síntesis de Hidrocarburos Aromáticos Policíclicos (HAP)

El 2-Yodonaftileno se utiliza en el crecimiento de la masa molecular del radical 2-naftilo a benzindenos, que son un tipo de HAP. Este proceso es crucial para comprender la formación y las propiedades de los HAP .

Síntesis Dirigida de HAP de Tres Anillos

Sirve como precursor en la "síntesis dirigida" de HAP de tres anillos como 3H-benz[e]indeno y 1H-benz[f]indeno, así como sus isómeros basados en naftaleno .

Detección de Fluorescencia de Tioles

El this compound se ha utilizado en el desarrollo de un quimiosensor de fluorescencia de apagado para detectar moléculas de "tiol" seleccionadas. Esta aplicación es significativa en la detección bioquímica y el diagnóstico .

Reacciones de Condensación Sin Catalizador

Este compuesto está involucrado en reacciones de condensación sin catalizador con aldehídos, que se realizan en varios líquidos iónicos ácidos. Tales reacciones son fundamentales en la síntesis orgánica .

Safety and Hazards

2-Iodonaphthalene is considered hazardous. It’s recommended to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It’s incompatible with strong oxidizing agents .

Direcciones Futuras

While specific future directions for 2-Iodonaphthalene were not found in the search results, it’s worth noting that naphthol compounds like 2-Iodonaphthalene have drawn great attention in various organic transformations because of their attributes, such as low cost, easy to handle, and eco-friendliness . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It’s anticipated that this will stimulate researchers to design new strategies for the further exploitation of 2-Iodonaphthalene for the rapid synthesis of versatile biologically relevant heterocycles .

Mecanismo De Acción

Target of Action

2-Iodonaphthalene, also known as β-Iodonaphthalene , is a chemical compound with the formula C10H7I It has been used in the synthesis of fluorescent gold clusters for the detection of thiol molecules .

Mode of Action

The interaction of 2-Iodonaphthalene with its targets is based on a ligand displacement strategy . In the presence of thiol molecules, the 2-Iodonaphthalene ligand is displaced from the gold nanoparticle surface, resulting in the quenching of emission of the gold cluster . This property allows for the sensitive detection of thiols .

Biochemical Pathways

It’s known that metabolic intermediates of biochemical pathways can act as intra- and extracellular signaling molecules affecting immune cell responses . The signaling effects of metabolites like 2-Iodonaphthalene are concentration and localization dependent .

Result of Action

The molecular and cellular effects of 2-Iodonaphthalene’s action are primarily observed in its role as a fluorescence quencher in the detection of thiol molecules . The displacement of 2-Iodonaphthalene from the gold nanoparticle surface by thiols results in the quenching of the gold cluster’s emission, allowing for the sensitive detection of thiols .

Action Environment

It’s known that the signaling functions of metabolic intermediates like 2-iodonaphthalene extend beyond self-regulatory roles and include cell-to-cell communication and sensing of microenvironmental conditions to elicit stress responses and cellular adaptation .

Análisis Bioquímico

Biochemical Properties

It has been found that aryl azides, a group to which 2-Iodonaphthalene belongs, can be activated by light irradiation to generate highly reactive intermediates . These intermediates can enable protein labeling for protein functionalization, crosslinking, and profiling . This suggests that 2-Iodonaphthalene may interact with proteins and other biomolecules in a similar manner.

Cellular Effects

It has been reported that aryl azides, including 2-Iodonaphthalene, can be used for protein labeling in live cells . This suggests that 2-Iodonaphthalene may have effects on various types of cells and cellular processes, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that aryl azides can be activated by light irradiation to generate highly reactive intermediates . These intermediates can then interact with biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 52-56 °C , suggesting that it is stable under normal laboratory conditions.

Metabolic Pathways

It is known that aryl azides can be activated by light irradiation, suggesting that 2-Iodonaphthalene may be involved in light-dependent metabolic pathways .

Transport and Distribution

It is known that aryl azides can be activated by light irradiation, suggesting that 2-Iodonaphthalene may be transported and distributed in a light-dependent manner .

Subcellular Localization

Given its potential role in protein labeling, it may be localized to areas of the cell where protein synthesis and modification occur .

Propiedades

IUPAC Name |

2-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7I/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNLBIWVMVNNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210107 | |

| Record name | beta-Iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

612-55-5 | |

| Record name | 2-Iodonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Iodonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodonaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)